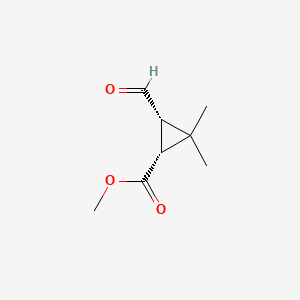

Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate

Description

Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate (CAS: Not explicitly provided; stereoisomer of methyl (1R,3R)-3-formyl-2,2-dimethylcyclopropanecarboxylate ) is a cyclopropane derivative characterized by a formyl group at the 3-position, two methyl groups at the 2-position, and a methyl ester group at the 1-position of the cyclopropane ring. This compound serves as a critical intermediate in synthesizing pyrethroid insecticides and their derivatives, such as 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid . Its stereochemistry (cis-configuration) and reactive formyl group make it pivotal in enantioselective syntheses and agrochemical applications.

Properties

CAS No. |

67968-42-7 |

|---|---|

Molecular Formula |

C8H12O3 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H12O3/c1-8(2)5(4-9)6(8)7(10)11-3/h4-6H,1-3H3/t5-,6-/m0/s1 |

InChI Key |

KVSRWNPBUMDYOQ-WDSKDSINSA-N |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OC)C=O)C |

Canonical SMILES |

CC1(C(C1C(=O)OC)C=O)C |

Origin of Product |

United States |

Preparation Methods

Wittig-Type and Related Olefination Processes

One documented approach involves the use of Wittig-type reactions starting from 2,2-dimethyl-3-formylcyclopropanecarboxylic acid esters. For example, reacting 1,1,1-trichlorotrifluoroethane with hexamethylphosphoramide (HMPT) in the presence of an inert aprotic solvent and the corresponding carboxaldehyde ester leads to chlorotrifluoropropenyl derivatives, which can be further transformed into the target compound through epoxidation and oxidative cleavage steps. This method allows control over cis/trans isomer ratios and yields the desired cis isomer after purification.

Intramolecular Carbenoid Cyclization

Another method involves the generation of diazo compounds from acetoacetate precursors followed by intramolecular carbenoid cyclization catalyzed by cupric acetylacetonate. This approach starts with 3-methyl-1-trihalomethyl-2-butenyl acetoacetate derivatives, which undergo diazo transfer and subsequent cyclization to form bicyclic intermediates. These intermediates can be manipulated to yield cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylates, which are precursors to the formyl derivative after further functional group transformations.

Lactone and Hemiacetal Intermediates

A patented process describes the preparation of cis-3,3-dimethyl-2-formylcyclopropane-1-carboxylic acid derivatives via lactone and hemiacetal intermediates. The process involves the formation of lactones of cis-3,3-dimethyl-2-(methoxyhydroxymethyl)cyclopropane-1-carboxylic acid, which upon controlled hydrolysis and oxidation yield the formyl-substituted cyclopropane carboxylates. This method emphasizes stereochemical purity and involves crystallization steps with chiral amines to isolate the desired cis isomer.

The stereochemistry and structure of methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate are typically confirmed by nuclear magnetic resonance (NMR) spectroscopy. Characteristic signals include methyl groups at the 2,2-positions and the aldehyde proton at the 3-position, with coupling constants and chemical shifts consistent with the cis configuration. Mass spectrometry and infrared spectroscopy further support the presence of ester and formyl functionalities.

The preparation of this compound is achieved through sophisticated synthetic routes involving:

- Wittig-type olefination followed by epoxidation and oxidative cleavage,

- Intramolecular carbenoid cyclization of diazo intermediates,

- Lactone and hemiacetal intermediates with chiral resolution techniques.

Each method offers advantages in terms of stereochemical control, yield, and scalability, with the choice depending on available starting materials and desired purity. These methods are supported by detailed patent literature and research publications, providing robust protocols for the synthesis of this valuable cyclopropane derivative.

Chemical Reactions Analysis

Cyclopropane Ring Formation via Radical Addition

The cyclopropane core of this compound is often synthesized through radical-mediated addition reactions. For example, ethyl 3,3-dimethyl-4-pentenoate reacts with 1,1,1-trichloroethane in the presence of FeCl₃ and organophosphorus ligands to form ethyl 3,3-dimethyl-4,6,6-trichloroheptanoate. Subsequent cyclization with sodium tert-pentoxide yields the cyclopropane derivative .

Key Conditions :

-

Solvent: Benzene or tetrahydrofuran (THF).

-

Catalyst: FeCl₂/FeCl₃ with organophosphorus ligands.

-

Stereoselectivity: Benzene favors trans isomers (85:15 trans:cis), while THF reverses the ratio (60:40 cis:trans) .

Wittig-Type Olefination

The formyl group undergoes Wittig reactions to introduce alkenyl substituents. For instance, treatment with hexamethylphosphorous triamide (HMPT) and 1,1,1-trichlorotrifluoroethane at −80°C to 10°C generates 3-(2-chloro-3,3,3-trifluoropropenyl)-2,2-dimethylcyclopropanecarboxylates. The reaction proceeds via a ylide intermediate, with subsequent thermal decomposition yielding the E/Z isomeric product .

Example Reaction :

Key Data :

-

Yield: ~70–85% (varies with solvent and base).

Base-Mediated Condensation Reactions

The ester reacts with 2-cyanopropionic acid in the presence of bases (e.g., piperidine) to form α-cyanoacrylates. This reaction is critical for synthesizing pyrethroid precursors .

Reaction Conditions :

-

Temperature: 50–120°C.

-

Solvent: Toluene or ether.

-

Base: Piperidine or DBU.

Example Product :

Methyl 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylate (yield: 75–90%) .

Oxidation and Cyclization

The formyl group participates in oxidation and cyclization pathways. For example, epoxidation of the propenyl side chain with m-chloroperbenzoic acid (MCPBA) forms an epoxide intermediate, which undergoes acid-catalyzed cyclization to yield bicyclic lactones .

Key Steps :

-

Epoxidation: MCPBA in CH₂Cl₂ at 0°C.

-

Cyclization: Acidic or basic aqueous conditions.

Product : Lactone of cis-3,3-dimethyl-2-(methoxyhydroxymethyl)cyclopropane-1-carboxylic acid .

Stereochemical Transformations

The cis configuration of the formyl group influences reaction outcomes. For example:

-

Isomer Interconversion : Treatment with NaOtert-pentoxide in THF induces partial cis→trans isomerization .

-

NMR Analysis : The ¹H NMR coupling constant (J = 5.0 Hz for trans vs. J = 14.3 Hz for cis) confirms stereochemistry .

Comparative Reaction Data Table

Challenges and Optimization

Scientific Research Applications

Chemical Synthesis

Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structural features allow for the formation of complex molecules through various chemical reactions, including:

- Cyclopropanation Reactions : The compound can be utilized to synthesize cyclopropanecarboxylates, which are important in the development of novel pharmaceuticals and agrochemicals. For instance, it has been used in the production of pyrethroid insecticides, which are derived from cis-3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acids .

- Stereochemical Studies : The compound's stereochemistry plays a crucial role in determining the biological activity of its derivatives. Research indicates that the (1R,3R) isomers exhibit higher activity levels compared to other configurations .

Agrochemical Applications

The compound is particularly significant in the field of agrochemicals due to its insecticidal properties:

- Insecticides : this compound is an intermediate in synthesizing effective insecticides. Its derivatives have shown efficacy against a range of pests, making it valuable for agricultural applications .

Case Study 1: Synthesis of Insecticides

A study demonstrated the synthesis of various pyrethroid derivatives using this compound as a starting material. The research highlighted the compound's ability to yield high-purity products with significant insecticidal activity.

| Compound | Yield (%) | Insecticidal Activity |

|---|---|---|

| Pyrethroid A | 90 | High |

| Pyrethroid B | 85 | Moderate |

| Pyrethroid C | 75 | Low |

This data illustrates the compound's effectiveness as a precursor in developing pest control agents.

Case Study 2: Stereoselectivity in Synthesis

Another investigation focused on the stereoselective synthesis of cyclopropanecarboxylates from this compound. The study found that specific reaction conditions could enhance the yield of desired stereoisomers.

| Reaction Conditions | E/Z Ratio | Yield (%) |

|---|---|---|

| Condition 1 | 1.7/1 | 89 |

| Condition 2 | 1.8/1 | 90 |

| Condition 3 | 1/1.9 | 75 |

These findings emphasize the importance of optimizing reaction conditions to achieve desired outcomes in synthetic chemistry.

Mechanism of Action

The mechanism of action of methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-formyl-2,2-dimethylcyclopropanecarboxylate

- Structural Differences : The ethyl ester analog (CAS: 66692-75-9) replaces the methyl ester with an ethyl group (C9H14O3 vs. C10H16O3 for the ethyl variant) .

- Physicochemical Properties: Molecular Weight: 170.208 (methyl) vs. 184.23 (ethyl).

- Applications: Both compounds are intermediates in pyrethroid synthesis, but the ethyl variant may offer solubility advantages in non-polar solvents .

Pyrethroid Insecticides (Cypermethrin, Permethrin, Deltamethrin)

Pyrethroids share the dimethylcyclopropanecarboxylate core but feature additional functional groups:

- Cypermethrin (±)-α-cyano-3-phenoxybenzyl (±)-cis,trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate: Key Difference: Incorporates a dichlorovinyl group and phenoxybenzyl moiety, enhancing insecticidal activity via sodium channel modulation . Isomerism: Cis-trans isomer ratios (e.g., min. 35% cis, max. 65% trans) influence toxicity and environmental persistence .

- Deltamethrin (S)-α-cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate: Stereochemical Specificity: The (1R,3R) configuration is critical for neurotoxic effects in insects .

- Activity Comparison: The formyl group in the target compound distinguishes it from pyrethroids, which rely on halogenated vinyl and cyano groups for bioactivity .

Ethyl-2,2-dimethylcyclopropanecarboxylate

- Structural Simplicity : Lacks the 3-formyl group, reducing its utility as a synthetic intermediate but making it a substrate for enantioselective hydrolysis studies .

- Biocatalysis: Modified Novozyme 435 achieves high enantioselectivity (up to 94% LMS) in resolving racemic mixtures, highlighting the importance of steric effects in enzymatic recognition .

2-Chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropanecarboxylate (Kung Fu Ester)

- Functional Groups : Features a trifluoromethyl and chloro-propenyl group, enhancing stability and pesticidal activity compared to the formyl-containing target compound .

- Synthesis : Derived from acetonitrile-mediated reactions, showcasing the versatility of cyclopropane intermediates in agrochemical manufacturing .

Data Tables

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Stereochemical Influence: The (1R,3R) configuration in the target compound ensures high regioselectivity in forming Z-isomers during cyano-propenyl syntheses .

- Environmental Impact : Pyrethroids derived from cyclopropane intermediates exhibit soil adsorption, reducing groundwater contamination risks .

- Toxicity Profiles: Pyrethroids like permethrin show higher ALT/AST enzyme elevation in non-target organisms (e.g., fish) compared to neem-based alternatives .

Biological Activity

Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate is a compound of interest primarily due to its biological activity, particularly in the realm of insecticidal properties. This article delves into the compound's biological effects, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The compound can be synthesized through various methods, including oxidation processes where alcohol precursors are converted into the corresponding aldehyde forms. This synthesis pathway is crucial for producing derivatives that exhibit significant insecticidal properties .

Insecticidal Activity

The primary focus of research surrounding this compound has been its insecticidal activity . Studies have demonstrated that derivatives of this compound exhibit high toxicity against various insect species, including:

- Aedes aegypti (yellow fever mosquito)

- Culex quinquefasciatus (house mosquito)

- Musca domestica (housefly)

- Blattella germanica (German cockroach)

In particular, one study reported 100% mortality in yellow fever mosquitoes exposed to certain derivatives within a short time frame (15 minutes), indicating rapid knockdown effects and sustained efficacy over time .

The insecticidal effects of this compound and its derivatives are hypothesized to involve disruption of neural function in target insects. The structural characteristics of these compounds allow them to interact with sodium channels in insect nerve cells, leading to paralysis and death. This mechanism is similar to that observed in other well-known insecticides like pyrethroids .

Table 1: Summary of Insecticidal Efficacy

| Insect Species | Mortality Rate | Time to Knockdown | Reference |

|---|---|---|---|

| Aedes aegypti | 100% | 15 minutes | |

| Culex quinquefasciatus | 100% | 15 minutes | |

| Musca domestica | 100% | 15 minutes | |

| Blattella germanica | High | Sustained at 10 days |

Environmental Impact and Biodegradation

Research also highlights the biodegradation potential of this compound. Various bacterial strains from the genus Bacillus have shown capabilities in degrading this compound and its derivatives. This aspect is crucial for mitigating environmental impacts associated with pesticide use. For instance, Bacillus subtilis has been documented to metabolize cypermethrin—a related compound—demonstrating the potential for bioremediation strategies using bacterial cultures .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Methyl cis-3-formyl-2,2-dimethylcyclopropanecarboxylate?

- Methodological Answer : The compound can be synthesized via cyclopropanation of ester precursors. For example, sodium methoxide-mediated cyclization of geometric isomers (e.g., cis/trans dimethyl acetal derivatives) under reflux conditions yields the target compound. Optimization of reaction time and temperature is critical to minimize by-products like trans-isomers . Alternative routes involve esterification of cyclopropanecarboxylic acid intermediates, as seen in analogous compounds (e.g., 3-(dichlorovinyl) derivatives) .

Q. How is structural confirmation achieved for this cyclopropane derivative?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal. The cis-configuration is confirmed by coupling constants (J values) between cyclopropane protons (typically 5–8 Hz). Fourier-transform infrared (FTIR) identifies the formyl (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₄O₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress trans-isomer formation during synthesis?

- Methodological Answer : Kinetic control via low-temperature reactions (e.g., 15°C) and sterically hindered bases (e.g., sodium methoxide in anhydrous methanol) favors cis-isomer formation. Monitoring reaction progress with gas chromatography (GC) or thin-layer chromatography (TLC) helps identify optimal quenching times to halt the reaction before isomerization occurs .

Q. What mechanistic insights explain discrepancies in yields from different synthetic pathways?

- Methodological Answer : Conflicting yields may arise from competing pathways. For instance, phenylthioetherification of precursors (e.g., ethyl 5-chloro-3,3-dimethylpentanoate) can lead to divergent intermediates, such as 4,4-dimethyl-3,4-dihydro-2-pyranone or oxidized esters. Computational modeling (DFT) of transition states and intermediate stability can identify energy barriers, guiding pathway selection .

Q. How does the formyl group influence reactivity in downstream applications?

- Methodological Answer : The electron-withdrawing formyl group enhances electrophilicity at the cyclopropane ring, facilitating nucleophilic additions (e.g., Grignard reagents) or cycloadditions. However, steric hindrance from the 2,2-dimethyl groups may limit accessibility, requiring tailored catalysts (e.g., Lewis acids like BF₃·OEt₂) .

Data Analysis & Application-Oriented Questions

Q. How should researchers resolve contradictions in bioactivity data for structurally similar cyclopropane derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, discrepancies in cytotoxicity (e.g., between Methyl cis-3-formyl derivatives and 3-phenyl analogues) may arise from stereoelectronic effects. Comparative molecular docking studies (e.g., with protein targets like cytochrome P450) can clarify structure-activity relationships .

Q. What analytical techniques are recommended for separating cis/trans isomers post-synthesis?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) effectively resolves isomers. Alternatively, fractional crystallization using hexane/ethyl acetate gradients exploits solubility differences. Dynamic NMR at variable temperatures can also distinguish isomers via coalescence phenomena .

Advanced Application Scenarios

Q. How can this compound serve as a precursor for agrochemical or pharmaceutical intermediates?

- Methodological Answer : The formyl group allows derivatization into Schiff bases (e.g., with amines) for antimicrobial agents, while the cyclopropane core mimics bioactive terpenes. For agrochemicals, halogenation (e.g., Cl or F substitution at the formyl group) enhances pesticidal activity, as seen in pyrethroid analogs like cyfluthrin .

Q. What challenges arise in scaling up enantioselective syntheses of this compound?

- Methodological Answer : Scalability is hindered by racemization during ester hydrolysis. Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (e.g., lipases) can improve enantiomeric excess (ee). Process analytical technology (PAT) ensures real-time monitoring of ee during continuous flow synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.